molecular formula C13H20ClNO2 B2534815 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2225141-79-5

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2534815
CAS No.: 2225141-79-5
M. Wt: 257.76
InChI Key: JGOUUDOFYXZHJL-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pomeranz–Fritsch cyclization reaction. This method uses strong acids and elevated temperatures to cyclize the precursor compounds. recent advancements have shown that silyl triflate and sterically encumbered pyridine bases can replace strong acids, allowing for acetal activation under milder and more chemoselective conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can modulate enzyme activities and affect cellular signaling pathways. For instance, it has been shown to induce G2/M cell cycle arrest in cancer cells, thereby inhibiting their proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,8-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2)12-9(5-6-14-13)7-10(15-3)8-11(12)16-4;/h7-8,14H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOUUDOFYXZHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1)C=C(C=C2OC)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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